Enhanced Antitumor Activity of 8-Acyloxy Derivatives Versus Parent Lankacidin C
Comparative studies on lankacidin C and eight of its derivatives against L1210 leukemia and solid 6C3HED/OG lymphosarcoma demonstrated that replacement of the hydroxyl group at position 8 of lankacidin C by an acyloxy group potentiated antitumor activity [1]. This finding establishes that 8-acyloxy derivatives, such as Lankacidin C 8-acetate, represent a distinct and superior chemotype for antitumor applications compared to the unmodified parent compound.
| Evidence Dimension | Antitumor activity (in vivo tumor models) |
|---|---|
| Target Compound Data | Enhanced antitumor activity observed for 8-acyloxy lankacidin C derivatives |
| Comparator Or Baseline | Lankacidin C (parent compound) with baseline antitumor activity |
| Quantified Difference | Potentiation of antitumor activity (exact fold-change not provided in abstract) |
| Conditions | Mouse models of L1210 leukemia and 6C3HED/OG lymphosarcoma |
Why This Matters
This SAR establishes that C8 acylation is a key determinant of antitumor potency, making Lankacidin C 8-acetate a critical tool for studies focused on microtubule-stabilizing anticancer agents.
- [1] Oostu, K., et al. (1975). Antitumor and immunosuppressive activities of lankacidin-group antibiotics: structure-activity relationships. *Cancer Chemotherapy Reports*, 59(5), 919-928. View Source
